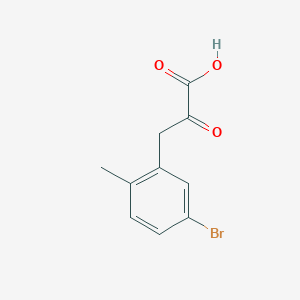
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with a bromine atom attached to a methyl-substituted phenyl ring and a keto group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent steps involve oxidation and carboxylation reactions to introduce the oxo and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, or the compound can undergo further oxidation to form more complex derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for introducing the oxo group.
Carboxylation: Carbon dioxide (CO2) under basic conditions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation-reduction processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid: Contains a chlorine atom instead of a methyl group.
3-(5-Bromo-2-nitrophenyl)-2-oxopropanoic acid: Contains a nitro group instead of a methyl group.
Uniqueness
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. The methyl group can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
VZRBEKNENSTORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


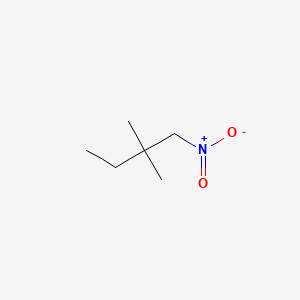
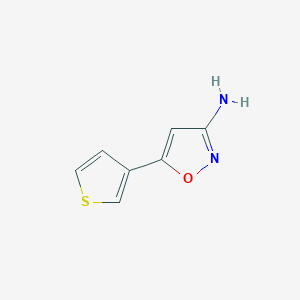
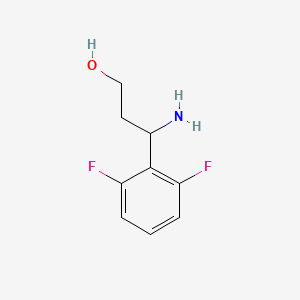
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)
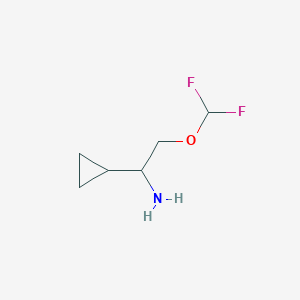

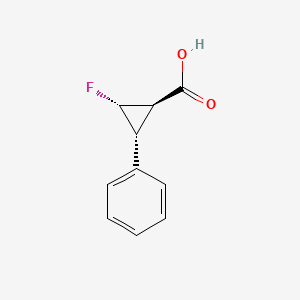
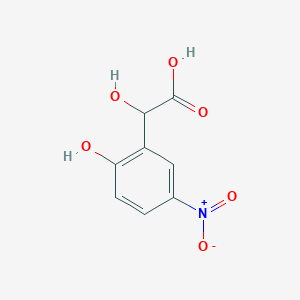
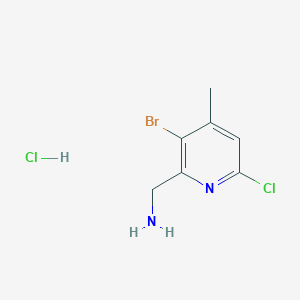
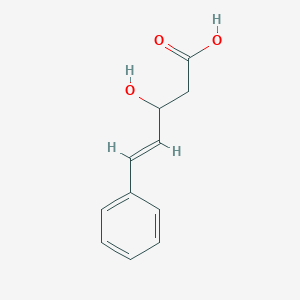
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
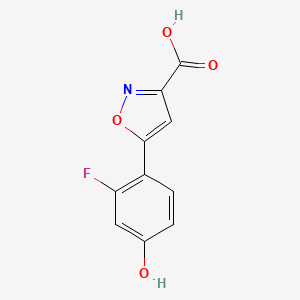
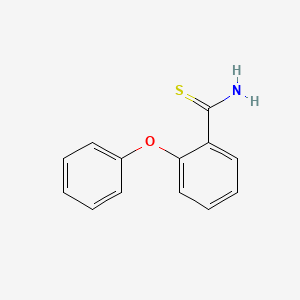
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
